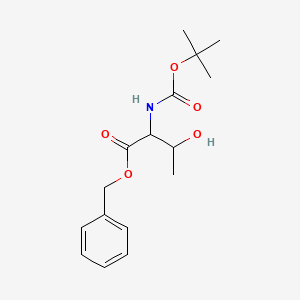
Boc-Thr-OBzl
Vue d'ensemble
Description
Boc-Thr-OBzl is a compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr-OBzl typically involves the protection of an amino acid with a tert-butoxycarbonyl group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Thr-OBzl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate.
Reduction: Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol.
Substitution: Benzyl-2-amino-3-hydroxybutanoate.
Applications De Recherche Scientifique
Boc-Thr-OBzl is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-Thr-OBzl involves the hydrolysis of the ester bond under physiological conditions, releasing the active amino acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate
- Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol
- Benzyl-2-amino-3-hydroxybutanoate
Uniqueness
Boc-Thr-OBzl is unique due to its combination of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This structure provides distinct reactivity and stability, making it valuable in synthetic and research applications .
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20) |
Clé InChI |
FHOGXXUNJQGWOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














